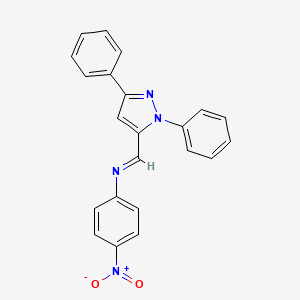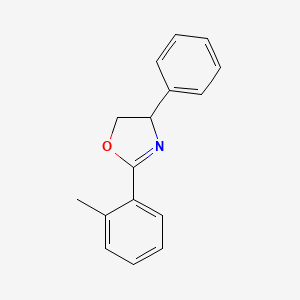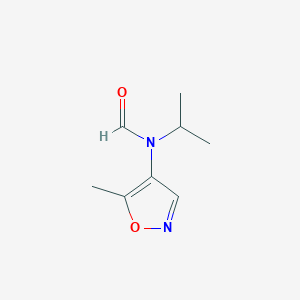
(E)-1-(1,3-Diphenyl-1H-pyrazol-5-yl)-N-(4-nitrophenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline typically involves the condensation of 1,3-diphenyl-1H-pyrazole-5-carbaldehyde with 4-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. The general reaction scheme is as follows:
Formation of 1,3-Diphenyl-1H-pyrazole-5-carbaldehyde: This intermediate is synthesized by the reaction of phenylhydrazine with benzaldehyde, followed by cyclization.
Condensation Reaction: The 1,3-diphenyl-1H-pyrazole-5-carbaldehyde is then reacted with 4-nitroaniline in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used in studies to understand its mechanism of action and interaction with biological targets.
Industrial Applications: Potential use in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: Similar structure but with different substituents.
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: Different functional groups and potential cytotoxic activity.
Uniqueness
N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)-4-nitroaniline is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other pyrazole derivatives. Its nitro group and pyrazole ring system contribute to its potential as a versatile compound in medicinal chemistry.
Propiedades
Número CAS |
89185-70-6 |
|---|---|
Fórmula molecular |
C22H16N4O2 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
1-(2,5-diphenylpyrazol-3-yl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C22H16N4O2/c27-26(28)20-13-11-18(12-14-20)23-16-21-15-22(17-7-3-1-4-8-17)24-25(21)19-9-5-2-6-10-19/h1-16H |
Clave InChI |
AWBOMZGNQDQULN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)

![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)



![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)


![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)

![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
